molecular formula C15H11Cl3O2 B188143 2,2,2-Trichloro-1-phenylethyl benzoate CAS No. 31644-71-0

2,2,2-Trichloro-1-phenylethyl benzoate

Cat. No. B188143
CAS RN: 31644-71-0
M. Wt: 329.6 g/mol
InChI Key: CDFHHEIBQKAUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trichloro-1-phenylethyl benzoate, also known as triclosan, is a widely used synthetic antimicrobial agent. It was first synthesized in the 1960s and has since been used in a variety of products, including soaps, toothpaste, and cosmetics. Triclosan has been the subject of much scientific research due to its potential health and environmental effects.

Mechanism Of Action

The mechanism of action of 2,2,2-Trichloro-1-phenylethyl benzoate involves the inhibition of bacterial fatty acid synthesis. Triclosan targets the enzyme enoyl-acyl carrier protein reductase (ENR), which is involved in the final step of fatty acid synthesis. By inhibiting ENR, 2,2,2-Trichloro-1-phenylethyl benzoate prevents the synthesis of fatty acids, which are essential for bacterial cell membrane formation and growth.

Biochemical And Physiological Effects

Triclosan has been shown to have a variety of biochemical and physiological effects. It has been found to disrupt the endocrine system by interfering with hormone signaling pathways. Triclosan has also been shown to have cytotoxic effects on human cells and to induce oxidative stress. In addition, 2,2,2-Trichloro-1-phenylethyl benzoate has been found to accumulate in the environment and has been detected in human breast milk, urine, and blood.

Advantages And Limitations For Lab Experiments

Triclosan has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Triclosan is also highly effective at inhibiting bacterial growth, making it a useful tool for studying the effects of antimicrobial agents on microbial communities. However, 2,2,2-Trichloro-1-phenylethyl benzoate has some limitations for lab experiments. It has been shown to have cytotoxic effects on human cells, which may limit its use in certain experiments. In addition, 2,2,2-Trichloro-1-phenylethyl benzoate has been found to accumulate in the environment, which may limit its use in studies of environmental toxicity.

Future Directions

There are several future directions for research on 2,2,2-Trichloro-1-phenylethyl benzoate. One area of research is the development of alternative antimicrobial agents that do not have the potential health and environmental effects of 2,2,2-Trichloro-1-phenylethyl benzoate. Another area of research is the study of the long-term effects of 2,2,2-Trichloro-1-phenylethyl benzoate exposure on human health and the environment. Finally, research is needed to better understand the mechanisms of action of 2,2,2-Trichloro-1-phenylethyl benzoate and its effects on microbial communities.

Synthesis Methods

Triclosan is synthesized by the reaction of 2,4,4-trichloro-2-hydroxydiphenyl ether with ethyl chloroformate in the presence of a base. The resulting product is then treated with benzoic acid to form 2,2,2-trichloro-1-phenylethyl benzoate.

Scientific Research Applications

Triclosan has been used extensively in scientific research due to its antimicrobial properties. It has been studied for its ability to inhibit the growth of bacteria, fungi, and viruses. Triclosan has also been used as a tool to study the effects of antimicrobial agents on microbial communities.

properties

CAS RN

31644-71-0

Product Name

2,2,2-Trichloro-1-phenylethyl benzoate

Molecular Formula

C15H11Cl3O2

Molecular Weight

329.6 g/mol

IUPAC Name

(2,2,2-trichloro-1-phenylethyl) benzoate

InChI

InChI=1S/C15H11Cl3O2/c16-15(17,18)13(11-7-3-1-4-8-11)20-14(19)12-9-5-2-6-10-12/h1-10,13H

InChI Key

CDFHHEIBQKAUJL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2

Other CAS RN

31644-71-0

Origin of Product

United States

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